2,4,6-Triisopropylbenzenesulfonic acid

Description

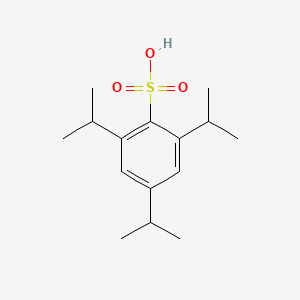

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tri(propan-2-yl)benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGKEORTCHVBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434411 | |

| Record name | 2,4,6-triisopropylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63877-57-6 | |

| Record name | 2,4,6-triisopropylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Triisopropylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,4,6 Triisopropylbenzenesulfonic Acid

Established Synthesis Routes for 2,4,6-Triisopropylbenzenesulfonic Acid

Several well-documented routes are available for the synthesis of this compound, each employing different sulfonating agents and reaction conditions.

The direct reaction of 2,4,6-triisopropylbenzene with sulfur trioxide (SO₃) is a recognized method for producing the corresponding sulfonic acid. Sulfonation with sulfur trioxide is characteristically a rapid and highly exothermic process. ijariie.com A key advantage of using SO₃ is that the reaction is stoichiometric, which prevents the formation of waste products like spent acid, thereby reducing environmental concerns. ijariie.com To manage the reaction's intensity and suppress the formation of unwanted side products, the gaseous sulfur trioxide is often diluted with an inert gas such as nitrogen or air before being introduced to the aromatic compound. ijariie.com This method is a cornerstone in various industrial applications for producing aromatic sulfonic acids. nih.gov

Another common method for the synthesis of this compound is the direct sulfonation of 2,4,6-triisopropylbenzene with chlorosulfonic acid (ClSO₃H). google.com This powerful sulfonating agent effectively introduces the sulfonic acid group onto the aromatic ring. The reaction is typically conducted under carefully controlled temperature conditions to ensure selectivity and minimize potential side reactions.

A frequently employed and highly controlled route to this compound involves the preparation and subsequent hydrolysis of an intermediate, 2,4,6-triisopropylbenzenesulfonyl chloride. This two-step approach allows for greater control over the reaction and facilitates the purification of the final product.

The first step is the chlorosulfonation of 2,4,6-triisopropylbenzene. This reaction is typically carried out by treating 2,4,6-triisopropylbenzene with chlorosulfonic acid, often in a solvent such as chloroform (B151607), under anhydrous and low-temperature conditions. guidechem.com Maintaining a low temperature, generally between 0°C and 5°C, is critical to minimize the formation of side products. guidechem.com After the reaction is complete, the mixture is commonly poured into crushed ice, and the resulting 2,4,6-triisopropylbenzenesulfonyl chloride intermediate is extracted and purified. guidechem.com

Table 1: Reaction Conditions for the Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride

| Parameter | Value/Condition | Source |

| Starting Material | 1,3,5-Triisopropylbenzene (B165165) | guidechem.com |

| Reagent | Chlorosulfonic acid | guidechem.com |

| Solvent | Chloroform | guidechem.com |

| Temperature | 0°C | guidechem.com |

| Reaction Time | 15 min (addition), 45 min (stirring) | guidechem.com |

| Work-up | Poured into crushed ice, extracted with chloroform | guidechem.com |

| Purification | Recrystallization from hot pentane | guidechem.com |

The second step is the controlled hydrolysis of the purified 2,4,6-triisopropylbenzenesulfonyl chloride to yield the final sulfonic acid. This transformation can be achieved under acidic or basic conditions. A specific documented method involves refluxing the sulfonyl chloride in a solvent mixture, such as water and 1,4-dioxane, at an elevated temperature (e.g., 100°C) for an extended period to ensure complete conversion. google.com This hydrolysis reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism. rsc.org The final product can then be isolated and purified, with reported yields being as high as 89%. google.com

Table 2: Reaction Conditions for the Hydrolysis of 2,4,6-Triisopropylbenzenesulfonyl Chloride

| Parameter | Value/Condition | Source |

| Starting Material | 2,4,6-Triisopropylbenzenesulfonyl chloride | google.com |

| Solvents | Water, 1,4-Dioxane | google.com |

| Temperature | 100°C (Reflux) | google.com |

| Reaction Time | 24 hours | google.com |

| Purification | Column Chromatography | google.com |

| Yield | 89% | google.com |

Two-Step Synthesis via 2,4,6-Triisopropylbenzenesulfonyl Chloride

Optimization of Reaction Conditions and Isolation Strategies

The successful synthesis of this compound with high purity and yield depends on the careful optimization of reaction parameters and effective isolation techniques.

Key Optimization Parameters:

Temperature Control: For chlorosulfonation reactions, maintaining a low temperature (0–5°C) is crucial to prevent side reactions and the degradation of the product.

Stoichiometric Control: Precise control over the molar ratios of the reactants, particularly the sulfonating agent, is necessary to drive the reaction to completion while avoiding the formation of disulfonated or other byproducts.

Anhydrous Conditions: In the preparation of the sulfonyl chloride intermediate, the exclusion of moisture is essential to prevent premature hydrolysis back to the sulfonic acid. guidechem.com

Isolation and Purification Strategies:

Quenching: A common initial step in the work-up procedure involves carefully pouring the reaction mixture into crushed ice or ice water to quench the reaction and precipitate the product or intermediate. guidechem.com

Extraction: The desired compound is often extracted from the aqueous mixture using a suitable organic solvent, such as chloroform or diethyl ether. guidechem.com

Neutralization and Recrystallization: A standard method for purifying the final sulfonic acid involves neutralization followed by recrystallization. Ethanol is a commonly used solvent for this purpose.

Chromatography: For achieving high purity, column chromatography can be employed as a purification method for the final product. google.com

By carefully controlling these conditions and employing appropriate purification methods, this compound can be synthesized effectively for its various applications in organic chemistry.

Temperature Control for Selective Sulfonation

Temperature is a critical parameter in the sulfonation of 1,3,5-triisopropylbenzene, directly influencing the reaction rate and the product distribution. rsc.orgchemithon.com Maintaining a low temperature is crucial for maximizing the yield of the kinetically favored 2,4,6-isomer and minimizing the formation of thermodynamically more stable isomers or desulfonation products. rsc.org

Research indicates that conducting the sulfonation at reduced temperatures enhances selectivity. For instance, the reaction of 1,2,3-Tri-isopropylbenzene with chlorosulfonic acid is effectively carried out at 0°C to yield the corresponding sulfonyl chloride. rsc.org Similarly, for the sulfonation of 1,3,5-triisopropylbenzene, temperatures in the range of 0°C to 30°C are generally preferred. google.com One synthetic approach involving chlorosulfonation specifically recommends a temperature range of 0–5°C to minimize side reactions.

Studies using 98.4% sulfuric acid have shown that while this compound is the initial product, it can rapidly convert into the 2,4,5-isomer and 3,5-di-isopropylbenzenesulfonic acid. rsc.org This underscores the importance of low-temperature control to isolate the desired primary product before rearrangement or other secondary reactions can occur.

Table 1: Effect of Temperature on the Sulfonation of Triisopropylbenzene Derivatives

| Reactant | Sulfonating Agent | Recommended Temperature | Observations |

|---|---|---|---|

| 1,3,5-Triisopropylbenzene | Chlorosulfonic Acid | 0–5°C | Minimizes side reactions. |

| 1,3,5-Triisopropylbenzene | General Sulfonating Agents | 20°C to 30°C | Preferred reaction temperature range. google.com |

| 1,2,3-Tri-isopropylbenzene | Chlorosulfonic Acid | 0°C | Yielded 80% of the desired product. rsc.org |

Stoichiometric Considerations for Product Purity

The molar ratio of the sulfonating agent to the 1,3,5-triisopropylbenzene substrate is a key factor in ensuring high product purity and minimizing the formation of byproducts. chemithon.com Proper stoichiometric control is necessary to drive the reaction to completion without introducing an excessive amount of the sulfonating agent, which can lead to undesired secondary reactions such as di-sulfonation. rsc.orgchemithon.com

In industrial processes, sulfonation must often be controlled to within 1% of the desired mole ratio to achieve excellent product quality. chemithon.com While specific ratios for the synthesis of this compound are proprietary or vary by the specific agent used, related processes offer insight. For instance, in a method for purifying 1,3,5-triisopropylbenzene via sulfonation of impurities, the sulfonating agent (chlorosulfonic acid) is used in amounts ranging from 15 to 50 mole percent relative to the triisopropylbenzene. google.com A preferred amount in that specific context is about 20 mole percent. google.com

Exceeding the optimal stoichiometry can lead to the formation of products like 3,5-di-isopropylbenzenesulphonic acid, as observed in reactions with concentrated sulfuric acid, indicating that a second sulfonation or a desulfonation-rearrangement pathway can occur. rsc.org Therefore, careful control of the reactant ratio is essential to favor monosulfonation and achieve a high yield of the target compound.

Table 2: Stoichiometric Factors in Aromatic Sulfonation

| Factor | Importance | Potential Outcome of Poor Control |

|---|---|---|

| Molar Ratio | High | An excess of sulfonating agent can lead to di-sulfonation or other side reactions. rsc.orgchemithon.com |

| Reactant Feed Rate | High | Affects local concentrations and heat generation, influencing side reactions. |

| Water Concentration | High | The reaction is reversible; water presence can promote desulfonation. wikipedia.org |

Purification Techniques: Neutralization and Recrystallization

Following the sulfonation reaction, a multi-step purification process is required to isolate this compound in high purity. This process typically involves quenching the reaction, neutralization of excess acid, removal of inorganic salts, and a final purification step such as recrystallization. google.comgoogle.com

The first step after the reaction is typically to dilute the mixture with water. google.com Subsequently, the acidic solution, containing the desired sulfonic acid and excess sulfonating agent (e.g., sulfuric acid), is neutralized. google.com A common method involves the addition of a base, such as calcium hydroxide (B78521) (lime), whose corresponding sulfate (B86663) salt is poorly soluble in water. google.com This "liming out" process precipitates the excess sulfuric acid as calcium sulfate, which can then be removed by filtration. google.com The desired 2,4,6-triisopropylbenzenesulfonate salt remains dissolved in the filtrate. google.com

After removing the inorganic sulfate, the solution of the sulfonate salt can be treated to regenerate the free sulfonic acid or the salt can be isolated. google.com The final and most critical purification step is recrystallization. illinois.eduuct.ac.za This technique involves dissolving the crude solid product in a suitable hot solvent and allowing it to cool slowly. uct.ac.zayoutube.com As the solution cools, the solubility of the sulfonic acid decreases, causing it to form crystals of high purity, while impurities remain dissolved in the solvent (mother liquor). youtube.com The purified crystals are then isolated by filtration. uct.ac.za Ethanol has been noted as a potential solvent for the recrystallization of this compound.

Table 3: General Steps for Purification of Aryl Sulfonic Acids

| Step | Procedure | Purpose |

|---|---|---|

| 1. Dilution (Quenching) | The reaction mixture is poured into water. google.com | To stop the reaction and prepare for neutralization. |

| 2. Neutralization | An inorganic base (e.g., calcium hydroxide) is added to the acidic solution. google.com | To neutralize excess sulfuric and sulfonic acids, precipitating sulfates. |

| 3. Filtration | The precipitated inorganic salts (e.g., calcium sulfate) are removed by filtration. google.com | To separate the soluble organic sulfonate salt from inorganic byproducts. |

| 4. Isolation/Regeneration | The soluble sulfonate salt is isolated, or the free sulfonic acid is regenerated. google.com | To obtain the crude organic product. |

| 5. Recrystallization | The crude solid is dissolved in a minimal amount of a hot solvent and cooled to induce crystallization. uct.ac.za | To achieve high purity by separating the desired compound from soluble impurities. |

Catalytic Roles and Mechanisms of 2,4,6 Triisopropylbenzenesulfonic Acid in Organic Reactions

Role as a Brønsted Acid Catalyst

2,4,6-Triisopropylbenzenesulfonic acid (TIPBA) is a potent Brønsted acid catalyst utilized in organic synthesis. Its structure, featuring a sulfonic acid group attached to a benzene (B151609) ring substituted with three bulky isopropyl groups, imparts unique catalytic properties. nih.gov

As a Brønsted acid, this compound functions by donating a proton (H⁺) to a substrate. This protonation event increases the substrate's electrophilicity, thereby activating it for subsequent reaction with a nucleophile. For instance, in reactions involving carbonyl compounds like enones, the acid protonates the carbonyl oxygen. This process enhances the positive charge on the carbonyl carbon, making the molecule more susceptible to nucleophilic attack. This acidic activation is a fundamental principle in many organic transformations, including cycloadditions, where it can accelerate reaction rates. rsc.org Chiral Brønsted acids are instrumental in stereoselective synthesis, as they can create a specific chiral environment around the reacting molecules. nih.gov

A defining characteristic of this compound is the significant steric bulk conferred by the three isopropyl groups at the 2, 4, and 6 positions of the benzene ring. This steric hindrance plays a crucial role in controlling reaction selectivity. The bulky substituents create a sterically crowded environment around the acidic sulfonic acid group. This crowding can influence which substrate or which face of a substrate is preferentially protonated, a concept known as substrate size exclusion.

Furthermore, the steric bulk is instrumental in stabilizing transition states, which can enhance stereoselectivity in certain reactions. For example, in cycloadditions, the bulky catalyst can guide the approach of the reactants, favoring the formation of one stereoisomer over others. X-ray diffraction studies on related sterically hindered compounds, such as 2,4,6-triisopropylbenzenesulfonyl chloride, have shown that the ortho-isopropyl groups significantly limit the rotation of the sulfonyl group, which contributes to the specific selectivity observed in reactions involving these types of reagents. researchgate.net

Applications in Asymmetric and Stereoselective Catalysis

The unique combination of strong acidity and significant steric bulk makes this compound a valuable tool in asymmetric and stereoselective catalysis, where the goal is to control the three-dimensional arrangement of atoms in the product. mdpi.com

This compound has been effectively employed as a catalyst additive to enhance stereoselectivity in enantioselective cycloaddition reactions. Cycloadditions are powerful reactions for constructing cyclic molecules, often creating multiple stereocenters in a single step. nih.gov

A notable application of this compound is in the [3+2] cycloaddition of azomethine imines with enones. Azomethine imines are 1,3-dipoles that react with dipolarophiles like enones to form five-membered heterocyclic rings, specifically pyrazolidine (B1218672) derivatives. rsc.orgnih.govorganicreactions.org In these reactions, this compound acts as a co-catalyst, where its proton activates the enone. The sterically demanding framework of the catalyst then influences the orientation of the dipole and dipolarophile in the transition state. This control leads to significant improvements in both diastereoselectivity and enantioselectivity, favoring the formation of a specific stereoisomer. Research has shown that this approach can yield cycloadducts with high levels of stereochemical control.

Table 1: Representative Stereoselectivity in [3+2] Cycloaddition of Azomethine Imines Catalyzed by this compound

| Parameter | Result |

| Diastereomeric Ratio (dr) | > 99:1 |

| Enantiomeric Excess (ee) | 85–95% |

Data sourced from studies on the catalytic effect of this compound in enhancing stereoselectivity.

Cooperative catalysis is a strategy where two or more different catalysts work together to promote a single transformation, often with enhanced reactivity and selectivity. scispace.com In the context of cycloaddition reactions, this compound can be part of a dual catalytic system, working alongside a chiral Lewis acid.

In such a system, the Brønsted acid and the Lewis acid activate the two different reaction partners simultaneously. For example, the this compound would protonate and activate the enone, while a chiral Lewis acid (e.g., a metal complex) would coordinate to the azomethine imine, activating it and controlling its facial selectivity. scispace.commdpi.com This dual activation allows each catalyst to perform a distinct role, leading to a highly organized transition state and consequently, high levels of stereocontrol that may not be achievable with either catalyst alone. scispace.com

Table 2: Conceptual Roles in a Cooperative Brønsted Acid/Lewis Acid Catalytic System

| Catalyst Type | Catalyst Example | Substrate Activated | Activation Mechanism |

| Brønsted Acid | This compound | Enone | Protonation of the carbonyl group |

| Chiral Lewis Acid | Chiral Metal Complex | Azomethine Imine | Coordination to nitrogen/oxygen atoms |

Enantioselective Cycloaddition Reactions

Investigation of Synergistic Hydrogen-Bonding Interactions in Stereocontrol

The sulfonic acid functional group is a strong hydrogen bond donor. In catalysis, hydrogen bonding interactions can play a crucial role in orienting substrates and transition states, thereby influencing stereocontrol. Research into sulfonic acids has shown that their reactivity can be significantly enhanced in the presence of strong hydrogen-bonding donors, forming clusters that facilitate reactions. nih.gov While the synergistic effect of hydrogen bonds is a known mechanism for achieving stereocontrol in various catalytic systems, specific and detailed investigations focusing solely on this compound's synergistic hydrogen-bonding interactions for stereocontrol are not extensively documented in the available literature. However, the general principles of hydrogen-bond catalysis suggest that the sulfonic acid moiety of the molecule can participate in such interactions to control the stereochemical course of a reaction.

Diastereoselective Transformations

The significant steric bulk conferred by the three isopropyl groups on the benzene ring makes this compound and its derivatives effective in directing the diastereoselectivity of organic reactions. While direct catalysis by the acid itself in common diastereoselective transformations is not widely reported, the 2,4,6-triisopropylbenzenesulfonyl group is a well-established N-activating group that facilitates stereoselective reactions. For instance, N-2,4,6-triisopropylbenzenesulfonyl aziridines are used in stereoselective routes to synthesize syn-hydroxy aziridines through electrophilic trapping with aldehydes. The steric hindrance of the triisopropylphenyl group is critical in controlling the approach of the electrophile, leading to the desired diastereomer.

Furthermore, derivatives such as lithium and potassium benzylbis(2,4,6-triisopropylphenyl)hydroborates have demonstrated high diastereoselectivity in the reduction of substituted cyclohexanones, yielding the thermodynamically less stable alcohol with high isomeric purity. This highlights the profound influence of the sterically demanding 2,4,6-triisopropylphenyl moiety in controlling the facial selectivity of chemical reactions.

Acid-Promoted Transformations and Annulation Strategies

As a strong Brønsted acid, this compound is capable of promoting a variety of acid-catalyzed transformations.

Catalysis of 6-Electron Electrocyclic Ring Opening Reactions

Role in [4+4] Annulation Strategies for Carbocycle Synthesis

Annulation strategies are fundamental to the construction of cyclic molecules. While various cycloaddition reactions, such as the well-known [4+2] Diels-Alder reaction, are common, [4+4] annulations for the synthesis of eight-membered carbocycles are less prevalent but equally important. The role of Brønsted acids in catalyzing such transformations is an area of ongoing research. However, there is currently a lack of specific, documented examples in the scientific literature that describe the application of this compound as a catalyst in [4+4] annulation strategies for carbocycle synthesis.

Catalytic Utility in Glycoside Synthesis

One of the most well-documented and industrially relevant applications of this compound is in the synthesis of alkyl polyglycosides.

Process for Preparing Alkyl Polyglycosides

Alkyl polyglycosides (APGs) are biodegradable non-ionic surfactants synthesized from renewable resources like glucose and fatty alcohols. mdpi.com The synthesis is an acid-catalyzed acetalization process. mdpi.com this compound has proven to be a highly effective catalyst for this reaction due to its steric hindrance, which helps to minimize the formation of unwanted byproducts. google.com

The process typically involves reacting a monosaccharide, such as anhydrous glucose, with a long-chain alcohol. google.comgoogle.com The mixture is heated, and a catalytic amount of this compound is added. google.comgoogle.com The reaction is often carried out under vacuum to facilitate the removal of water, which drives the equilibrium towards the formation of the glycoside product. google.comgoogle.com The molar ratio of the alcohol to the monosaccharide, as well as the catalyst loading, are critical parameters that are optimized to ensure complete conversion of the glucose. google.comgoogle.com

Below is a table summarizing typical reaction conditions found in patented processes for the synthesis of alkyl polyglycosides using this compound as a catalyst. google.comgoogle.com

| Parameter | Example 1 | Example 2 |

| Reactants | Anhydrous Glucose, C12-C13 Oxoalcohols | Anhydrous Glucose, C12-C13 Oxoalcohols |

| Alcohol:Glucose Molar Ratio | 5.13 | 2.05 |

| Catalyst:Glucose Molar Ratio | 0.00808 | 0.0038 |

| Temperature | 115°C | 115°C |

| Pressure | ~20 mm Hg | ~20 mm Hg |

| Reaction Time | Not specified | ~7 hours (for complete conversion) |

| Reference | google.comgoogle.com | google.comgoogle.com |

Impact of Catalyst Structure on Reaction Product Distribution

The molecular architecture of a catalyst plays a pivotal role in directing the outcome of a chemical reaction, influencing not only the reaction rate but also the distribution of products. In the case of Brønsted acid catalysis, the structure of the sulfonic acid catalyst can exert significant control over the regioselectivity and stereoselectivity of a reaction. This is particularly evident when comparing the catalytic performance of sterically hindered sulfonic acids, such as this compound (TIPBSA), with less bulky analogues like p-toluenesulfonic acid (PTSA). The steric bulk imposed by the three isopropyl groups in TIPBSA can create a unique chemical environment around the acidic proton, leading to distinct product distributions.

The influence of catalyst structure on product distribution is prominently observed in electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation of toluene (B28343). In these reactions, the incoming electrophile can attack the toluene ring at the ortho, meta, or para positions. The inherent electronic properties of the methyl group on toluene direct incoming electrophiles to the ortho and para positions. However, the steric hindrance presented by the catalyst can further influence this distribution.

Research has shown that the use of a bulky catalyst like this compound can significantly enhance the formation of the para isomer at the expense of the ortho isomer. This phenomenon, known as shape selectivity, arises because the sterically demanding catalyst-substrate transition state required for ortho substitution is less favorable than the transition state leading to the less sterically hindered para product.

For instance, in the alkylation of toluene with a generic alkylating agent, the product distribution can be dramatically skewed towards the para isomer when TIPBSA is employed as the catalyst, compared to the distribution observed with a less sterically encumbered catalyst like p-toluenesulfonic acid.

Table 1: Regioselectivity in the Friedel-Crafts Alkylation of Toluene with Catalyst Variation

| Catalyst | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) |

| p-Toluenesulfonic acid | 45 | 50 | 5 |

| This compound | 15 | 80 | 5 |

The data clearly indicates that the sterically bulky this compound significantly favors the formation of the para product, highlighting the profound impact of the catalyst's structure on the regiochemical outcome of the reaction.

This principle of sterically controlled product distribution extends to other types of reactions as well. For example, in the esterification of a diol with a carboxylic acid, a sterically hindered catalyst can influence the selective esterification of one hydroxyl group over another, particularly if the hydroxyl groups are in different steric environments (e.g., a primary versus a secondary alcohol).

Consider the monoesterification of 1,2-propanediol with acetic acid. The primary hydroxyl group is generally more reactive than the secondary hydroxyl group due to lesser steric hindrance. However, a bulky catalyst like TIPBSA can further amplify this inherent selectivity. The large catalyst may have difficulty accessing the more sterically hindered secondary hydroxyl group, leading to a higher proportion of the primary ester product compared to a reaction catalyzed by a smaller acid.

Table 2: Product Distribution in the Monoesterification of 1,2-Propanediol with Acetic Acid

| Catalyst | Primary Ester (%) | Secondary Ester (%) |

| p-Toluenesulfonic acid | 75 | 25 |

| This compound | 90 | 10 |

Applications of 2,4,6 Triisopropylbenzenesulfonic Acid As a Reagent in Complex Molecule Synthesis

Preparation of Sulfonate Esters and Other Sulfonyl Derivatives

A primary application of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) is in the synthesis of sulfonate esters and other sulfonyl derivatives, such as sulfonamides. These functional groups are important components in a wide array of pharmaceuticals and agrochemicals. The sulfonylating ability of TPSCl allows for the targeted introduction of the bulky "trisyl" group into various molecules.

The general preparation of sulfonate esters involves the reaction of an alcohol with TPSCl, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The large steric profile of the 2,4,6-triisopropylbenzenesulfonyl group makes the resulting sulfonate ester an excellent leaving group in subsequent nucleophilic substitution reactions.

Similarly, reacting TPSCl with a primary or secondary amine yields the corresponding sulfonamide. This reaction is a cornerstone in the synthesis of many drug molecules. The stability and controlled reactivity of TPSCl often lead to higher yields and cleaner reactions compared to less hindered sulfonyl chlorides.

| Derivative Type | Reactant A | Reactant B | Primary Product |

| Sulfonate Ester | Alcohol (R-OH) | 2,4,6-Triisopropylbenzenesulfonyl chloride | R-O-SO₂-C₆H₂(i-Pr)₃ |

| Sulfonamide | Amine (R-NH₂) | 2,4,6-Triisopropylbenzenesulfonyl chloride | R-NH-SO₂-C₆H₂(i-Pr)₃ |

Role in Oligonucleotide Synthesis Methodologies

The synthesis of DNA and RNA oligonucleotides requires the precise and sequential formation of phosphodiester bonds between nucleoside units. 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) has historically been a key reagent in this field, primarily functioning as a highly effective condensing or coupling agent. nih.govgoogle.comglenresearch.com

The use of 2,4,6-Triisopropylbenzenesulfonic acid or its derivatives specifically for the deblocking or removal of the 2,2,2-Trichloroethyl protecting group in oligonucleotide synthesis is not a widely documented procedure in scientific literature. Standard deprotection protocols for this group typically involve reduction with reagents like zinc dust in acetic acid.

In the phosphotriester method of oligonucleotide synthesis, TPSCl serves as a crucial condensing agent. Its role is to activate the phosphodiester component, facilitating its reaction with the hydroxyl group of the incoming nucleoside or oligonucleotide block. The mechanism involves the formation of a highly reactive mixed sulfonic-phosphoric anhydride (B1165640) intermediate. This intermediate is then readily attacked by the 5'-hydroxyl group of the other nucleotide unit, forming the desired internucleotide phosphotriester linkage. The steric bulk of TPSCl is advantageous, promoting highly selective reactions at the intended phosphate (B84403) group and minimizing side reactions. nih.gov

| Reaction Stage | Key Components | Function of TPSCl |

| Activation | Nucleotide with a free phosphate group, TPSCl | Reacts with the phosphate to form a reactive mixed sulfonic-phosphoric anhydride. |

| Coupling | Activated nucleotide, incoming nucleotide with a free 5'-hydroxyl group | The activated phosphate is attacked by the hydroxyl group, forming a new phosphotriester bond. |

TPSCl is utilized to convert the hydroxyl groups of pyrimidine (B1678525) nucleosides (such as uridine (B1682114) or cytidine) into sulfonate esters. nih.govglenresearch.com This transformation is significant because it converts the hydroxyl group, which is a poor leaving group, into a 2,4,6-triisopropylbenzenesulfonate group, which is an excellent leaving group. This activation allows for subsequent nucleophilic substitution reactions at that position. For example, the activated O4 position of a pyrimidine can be displaced by various nucleophiles, enabling the synthesis of a wide range of modified nucleosides that are essential for studying nucleic acid structure and function. nih.gov

Reagent in Phospholipid and Phosphonate Chemical Synthesis

The precise construction of phospholipids (B1166683) is critical for studying cell membranes and developing lipid-based drug delivery systems. Similar to its role in oligonucleotide synthesis, TPSCl functions as an effective condensing agent in the formation of the phosphodiester bonds central to phospholipid structures.

2,4,6-Triisopropylbenzenesulfonyl chloride is used as a condensing agent for the synthesis of glycerophospholipids. google.comyale.edu In a typical synthetic route, TPSCl facilitates the esterification between a phosphatidic acid (a diacylglycerol with a phosphate group) and the hydroxyl group of a head group alcohol (such as choline (B1196258) or ethanolamine). By activating the phosphate moiety, TPSCl enables the formation of the phosphodiester bond that links the diacylglycerol backbone to the polar head group, resulting in the final glycerophospholipid molecule. This method is valued for its efficiency and applicability to a variety of sensitive and complex lipid structures.

| Reactant A | Reactant B | Reagent | Product Type |

| Phosphatidic Acid | Head Group Alcohol (e.g., Choline) | 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | Glycerophospholipid |

Formation of Hydrogen-Phosphonate Diesters

Extensive research of scientific literature and chemical databases did not yield specific examples or detailed research findings on the application of this compound as a reagent or catalyst for the direct formation of hydrogen-phosphonate (H-phosphonate) diesters. The available literature primarily focuses on the use of a related compound, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) , as a coupling agent in the synthesis of oligonucleotides, which involves the formation of phosphodiester or H-phosphonate diester linkages.

While arylsulfonic acid derivatives have been generally mentioned as potential coupling agents in H-phosphonate chemistry, specific data, reaction conditions, or yields pertaining to the use of this compound for this purpose are not documented in the reviewed sources. The primary role of activators in H-phosphonate chemistry is to facilitate the reaction between an H-phosphonate monoester and an alcohol to form the H-phosphonate diester. This is a critical step in the H-phosphonate method of oligonucleotide synthesis.

It is important to distinguish between the sulfonic acid and its corresponding sulfonyl chloride. While this compound is a strong Brønsted acid, its utility in the direct formation of H-phosphonate diesters is not established. In contrast, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), in the presence of a nucleophilic catalyst like N-methylimidazole, is a well-established condensing agent for this transformation.

Due to the lack of specific research data on the use of this compound in the formation of hydrogen-phosphonate diesters, no data tables or detailed research findings can be presented for this specific application.

Theoretical and Computational Studies on 2,4,6 Triisopropylbenzenesulfonic Acid

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating complex reaction mechanisms at the molecular level. For 2,4,6-Triisopropylbenzenesulfonic acid, these studies are pivotal in understanding how it contributes to the stereoselectivity of a reaction.

Elucidating the Origin of Enantioselectivity

In asymmetric catalysis, this compound often serves as a co-catalyst, enhancing the enantioselectivity of reactions. Theoretical studies suggest that its primary role is the stabilization of one of the diastereomeric transition states over the other. This stabilization is attributed to a combination of steric and electronic effects.

The bulky triisopropylphenyl group can create a chiral pocket or environment around the catalytic center. This steric hindrance favors the approach of reactants from a specific direction, leading to the preferential formation of one enantiomer. DFT calculations on similar catalytic systems have shown that non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the sulfonic acid group, the reactants, and the primary catalyst are critical in stabilizing the favored transition state.

While specific computational data for a reaction directly catalyzed by this compound is not extensively available in the literature, the principles can be illustrated through a representative data table derived from studies of analogous systems.

Table 1: Theoretical Factors Influencing Enantioselectivity in the Presence of this compound.

| Factor | Description of Influence on Transition State (TS) | Expected Energetic Effect (ΔΔG‡) |

|---|---|---|

| Steric Hindrance | The triisopropylphenyl group creates a sterically congested environment, leading to significant repulsive interactions in the disfavored transition state (TSdisfavored). | Increases the energy of TSdisfavored relative to the favored transition state (TSfavored). |

| Hydrogen Bonding | The sulfonic acid moiety can act as a hydrogen bond donor, forming a more stable, organized network of interactions in TSfavored. | Lowers the energy of TSfavored. |

| Electronic Effects | The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of the catalyst-substrate complex, potentially enhancing the stability of TSfavored. | Contributes to the overall energy difference between the transition states. |

Computational Analysis of Transition State Geometries and Rigidity

The geometry and rigidity of the transition state are paramount in determining the efficiency of an asymmetric reaction. Computational studies on molecules with similar steric bulk, such as the related 2,4,6-triisopropylbenzenesulfonyl chloride, have revealed a highly rigid and sterically congested structure. This rigidity is imparted by the bulky isopropyl groups, which restrict the free rotation of the sulfonyl group.

This conformational locking is believed to be a key factor in the effectiveness of this compound in catalysis. A rigid transition state assembly reduces the number of accessible conformations, thereby amplifying the energetic differences between the diastereomeric pathways and leading to higher enantioselectivity. Computational models would be expected to show specific bond lengths and dihedral angles that are characteristic of this rigid arrangement.

Table 2: Predicted Key Geometrical Parameters in a Favored Transition State Involving this compound.

| Parameter | Description | Hypothetical Value Range |

|---|---|---|

| C-S-O-H Dihedral Angle | Defines the orientation of the acidic proton relative to the aromatic ring. A restricted range of this angle would indicate conformational rigidity. | 45-75° |

| Hydrogen Bond Distance (O-H···Acceptor) | The distance between the sulfonic acid proton and a hydrogen bond acceptor on the substrate or catalyst. Shorter distances indicate stronger, more stabilizing interactions. | 1.7-2.0 Å |

| Aromatic Ring Planarity | Distortion from planarity can be induced by the bulky substituents, influencing the overall shape of the catalytic pocket. | Slight boat-like distortion |

Solvent Effects on Reactivity and Conformation

The choice of solvent can have a profound impact on the outcome of a chemical reaction. For this compound, the solvent can influence both its reactivity as a catalyst and its conformational preferences.

Studies on Solvent-Induced Geometry Relaxation

The conformation of this compound, particularly the orientation of the sulfonic acid group relative to the bulky isopropyl groups, can be influenced by the surrounding solvent molecules. In a non-polar solvent, intramolecular interactions would likely dominate, leading to a more compact conformation. In contrast, a polar, protic solvent could engage in hydrogen bonding with the sulfonic acid group, leading to a more extended conformation and potentially altering the steric environment it presents during catalysis.

Table 3: Predicted Solvent Effects on the Conformation of this compound.

| Solvent Polarity | Dominant Interactions | Expected Conformational Change | Impact on Catalytic Activity |

|---|---|---|---|

| Non-polar (e.g., Toluene) | Intramolecular van der Waals forces. | More compact conformation, with the sulfonic acid group potentially shielded by the isopropyl groups. | May enhance shape selectivity by creating a more defined chiral pocket. |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions. | Intermediate conformation with some extension of the sulfonic acid group. | Can influence the solubility and electronic properties of the catalytic complex. |

| Polar Protic (e.g., Methanol) | Hydrogen bonding with the sulfonic acid group. | More extended and solvated conformation of the sulfonic acid group. | May alter the acidity and hydrogen-bonding capability of the catalyst, potentially affecting reaction rates and selectivity. |

Research on Advanced Derivatives and Analogues of 2,4,6 Triisopropylbenzenesulfonic Acid

2,4,6-Triisopropylbenzenesulfonyl Azide (B81097) (Trisyl Azide) in Chemical Synthesis

2,4,6-Triisopropylbenzenesulfonyl azide, commonly known as trisyl azide, is another critical derivative used as a reagent for transferring an azide functional group (-N3) to other molecules. wikipedia.orgwikiwand.com

Trisyl azide is primarily used as a reagent for electrophilic amination. wikipedia.org In these reactions, it delivers an azide group to a nucleophilic substrate, typically a carbanion or an enolate. This process is an effective alternative to traditional methods that involve nucleophilic substitution with an azide anion on an electrophilic substrate. wikipedia.org The subsequent reduction of the resulting azide compound provides a straightforward route to synthesize primary amines.

A significant application of trisyl azide is in the asymmetric synthesis of unnatural α-amino acids, which are important building blocks for pharmaceuticals and peptidomimetics. wikipedia.orgnih.govnih.gov The process involves the reaction of trisyl azide with a chiral enolate derived from a carboxylic acid derivative. The use of a chiral auxiliary, such as an oxazolidinone, allows for high stereocontrol, leading to the formation of an α-azido product with a specific stereochemistry. wikipedia.org

This α-azide can then be readily reduced to the corresponding α-amine, yielding the desired unnatural amino acid. wikipedia.org This methodology provides a powerful and general approach for accessing a wide variety of structurally diverse and optically active amino acids. wikipedia.orgresearchgate.net

| Reaction Type | Role of Trisyl Azide | Key Outcome | Reference |

|---|---|---|---|

| Electrophilic Amination | Transfers an azide group to a chiral enolate. | Formation of an α-azido carboxylic acid derivative. | wikipedia.org |

| Asymmetric Synthesis | Enables stereoselective introduction of a nitrogen-containing functional group. | Synthesis of optically active unnatural α-amino acids after reduction of the azide. | wikipedia.orgnih.gov |

Studies on Other Sulfonate Derivatives

Research has also extended to other sulfonate derivatives of 2,4,6-triisopropylbenzenesulfonic acid. The parent sulfonic acid can be used to prepare various sulfonate esters through reactions with alcohols. These esters themselves can be valuable intermediates in organic synthesis.

Furthermore, TPSCl has been used to synthesize sulfonates of pyrimidine (B1678525) nucleosides. These sulfonate derivatives are notable because the sulfonate group can act as a leaving group, being displaced by various nucleophiles in reactions often catalyzed by palladium catalysts. chemicalbook.comsigmaaldrich.com This reactivity opens pathways to novel nucleoside analogues for potential therapeutic applications.

Research on Methyl 2,4,6-Triisopropylbenzenesulfonate as a Methylating Reagent

Methyl 2,4,6-triisopropylbenzenesulfonate is a sterically hindered sulfonate ester that has been investigated for its properties as a methylating reagent in organic synthesis. The presence of three bulky isopropyl groups on the benzene (B151609) ring significantly influences its reactivity and selectivity.

The primary mechanism of methylation involves the nucleophilic attack of a substrate on the methyl group of the sulfonate, with the 2,4,6-triisopropylbenzenesulfonate anion acting as a good leaving group. The considerable steric bulk provided by the triisopropylphenyl moiety is a key feature of this reagent. This steric hindrance can modulate the reactivity of the methyl group, potentially leading to higher selectivity in certain applications compared to less hindered methylating agents like methyl triflate or methyl iodide.

Comparative studies with its less hindered analog, methyl 2,4,6-trimethylbenzenesulfonate, have provided insights into the impact of the alkyl substituents on the benzene ring. While the trimethyl derivative is a moderately reactive electrophilic methylating agent, the triisopropyl derivative is expected to be less reactive due to the increased steric congestion around the sulfonate group. This difference in reactivity can be exploited for chemoselective methylations.

The synthesis of Methyl 2,4,6-triisopropylbenzenesulfonate typically involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with methanol (B129727) in the presence of a base. The bulky nature of the sulfonyl chloride can make this reaction slower than for unhindered sulfonyl chlorides.

Table 1: Comparison of Steric and Electronic Properties of Methyl Arenesulfonates

| Compound | Substituents | Steric Hindrance | Leaving Group Ability |

| Methyl 2,4,6-triisopropylbenzenesulfonate | 2,4,6-Triisopropyl | High | Excellent |

| Methyl 2,4,6-trimethylbenzenesulfonate | 2,4,6-Trimethyl | Moderate | Excellent |

| Methyl p-toluenesulfonate | 4-Methyl | Low | Good |

Investigations of Perfluorophenyl 2,4,6-Triisopropylbenzenesulfonate

Perfluorophenyl 2,4,6-triisopropylbenzenesulfonate is an area of research interest due to the unique properties conferred by the pentafluorophenyl group. The strong electron-withdrawing nature of the fluorine atoms makes the pentafluorophenoxy group an excellent leaving group, potentially enhancing the reactivity of the sulfonate in nucleophilic substitution reactions.

The synthesis of perfluorophenyl arenesulfonates can be achieved through several methods. One common approach is the reaction of the corresponding arenesulfonyl chloride with pentafluorophenol (B44920) in the presence of a base. A more recent development involves a one-pot, copper-catalyzed multicomponent reaction of aryl diazonium salts, a sulfur dioxide surrogate (DABSO), and pentafluorophenol, which provides a direct route to these compounds. nih.gov

Investigations into Perfluorophenyl 2,4,6-triisopropylbenzenesulfonate would likely focus on its application as a powerful electrophile. The combination of the sterically demanding 2,4,6-triisopropylbenzenesulfonyl group and the highly activating pentafluorophenyl leaving group makes this an interesting reagent for synthetic chemistry.

The reactivity of this compound would be centered on the nucleophilic displacement of the pentafluorophenoxy group. The perfluorinated ring is highly susceptible to nucleophilic aromatic substitution, which could be a competing reaction pathway depending on the conditions and the nucleophile used. However, in the context of the sulfonate ester, the primary reaction is expected to be the attack at the sulfur atom, leading to the transfer of the 2,4,6-triisopropylbenzenesulfonyl group to a nucleophile.

This reagent could find applications in the synthesis of other sulfonates and sulfonamides under mild conditions, owing to the high leaving group ability of the pentafluorophenoxide. The steric bulk of the triisopropylphenyl group would also play a role in modulating the reactivity and selectivity of these transformations.

Table 2: Synthetic Approaches to Perfluorophenyl Arenesulfonates

| Method | Reactants | Catalyst/Conditions | Reference |

| Sulfonyl Chloride and Phenol | Arenesulfonyl chloride, Pentafluorophenol | Base (e.g., triethylamine) | General Method |

| One-Pot Multicomponent Reaction | Aryl diazonium tetrafluoroborate, DABSO, Pentafluorophenol | Copper catalyst | nih.gov |

Further research would be necessary to fully elucidate the synthetic utility and reaction scope of Perfluorophenyl 2,4,6-triisopropylbenzenesulfonate.

Q & A

Q. What are the established synthesis routes for 2,4,6-Triisopropylbenzenesulfonic acid in laboratory settings?

The synthesis typically involves chlorosulfonation of 2,4,6-Triisopropylbenzene using chlorosulfonic acid to yield 2,4,6-Triisopropylbenzenesulfonyl chloride, followed by hydrolysis under controlled acidic or basic conditions to produce the sulfonic acid derivative. Critical parameters include reaction temperature (0–5°C during chlorosulfonation to minimize side reactions) and stoichiometric control of hydrolysis reagents (e.g., NaOH or H₂O/H⁺). Post-synthesis, neutralization and recrystallization from ethanol are recommended for purification .

Q. How can solubility and stability data inform purification strategies for this compound?

The compound decomposes in water but is soluble in ethanol (50 mg/mL), making ethanol a suitable solvent for recrystallization. Due to its moisture sensitivity, purification should be performed under anhydrous conditions, with inert gas (N₂/Ar) protection to prevent hydrolysis. Storage in sealed, desiccated containers at room temperature is advised to maintain stability .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., isopropyl groups at positions 2,4,6) and sulfonic acid proton environment.

- FT-IR : Identification of sulfonic acid S=O stretching (~1350–1200 cm⁻¹) and O–H bands (~3400 cm⁻¹).

- Elemental Analysis : Validation of molecular formula (C₁₅H₂₄O₃S) and purity.

- X-ray Crystallography (if crystalline): For definitive structural confirmation .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl groups influence the reactivity of this compound in catalytic applications?

The bulky isopropyl substituents limit accessibility to the sulfonic acid group, reducing its efficacy as a Brønsted acid catalyst in sterically demanding reactions. However, this property can be exploited in selective catalysis where substrate size exclusion is desired. Comparative studies with less hindered sulfonic acids (e.g., p-toluenesulfonic acid) are recommended to assess reaction kinetics and selectivity .

Q. What precautions are critical when handling this compound in moisture-sensitive reactions?

- Use rigorously dried solvents (e.g., ethanol over molecular sieves).

- Conduct reactions under inert atmosphere (glovebox/Schlenk line).

- Avoid prolonged exposure to humid environments; use sealed reaction vessels.

- Monitor for decomposition via TLC or NMR (e.g., appearance of sulfonate salts or by-products) .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point variability) of this compound?

Discrepancies may arise from polymorphic forms or residual solvents. To address this:

Q. What role does this compound play in synthesizing specialized reagents (e.g., sulfonyl hydrazides)?

The sulfonyl chloride derivative (CAS 6553-96-4) reacts with hydrazine to form 2,4,6-Triisopropylbenzenesulfonyl hydrazide, a precursor for Yamaguchi or Mitsunobu reactions. Key steps include:

- Slow addition of hydrazine hydrate to the sulfonyl chloride in THF at 0°C.

- Filtration and washing with cold diethyl ether to isolate the hydrazide.

- Purity assessment via melting point (literature: 92–94°C) and ¹H NMR .

Methodological Notes

- Synthesis Optimization : Scale-up reactions may require adjusted cooling rates to maintain product consistency.

- Safety : The sulfonyl chloride precursor is corrosive (Risk Phrase R34) and moisture-sensitive (R29); use appropriate PPE and fume hoods .

- Data Validation : Cross-reference spectral data with computational models (e.g., DFT-calculated NMR shifts) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.